molecular formula C15H10FNO2S2 B241607 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Cat. No. B241607
M. Wt: 319.4 g/mol
InChI Key: DPPHFGGCQZJXBI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBT or FBTMT and has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication, protein synthesis, and cell division. It also interacts with various receptors and ion channels in the cell membrane, leading to changes in intracellular signaling and gene expression.
Biochemical and Physiological Effects:
5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial, fungal, and viral pathogens. It also exhibits anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Moreover, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, there are also some limitations associated with its use, such as its potential toxicity, low solubility in water, and instability under certain conditions.

Future Directions

There are several future directions for the research on 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one. Some of these include:
1. Development of novel synthetic methods for the preparation of this compound and its analogs.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its potential for clinical use.
4. Exploration of the molecular mechanisms underlying the biological effects of this compound to identify new therapeutic targets.
5. Development of new formulations and delivery systems for this compound to improve its solubility, stability, and bioavailability.
In conclusion, 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a promising chemical compound with potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and are of great interest to the scientific community. Further research in this area is likely to yield new insights into the potential uses of this compound and its derivatives.

Synthesis Methods

The synthesis of 5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one involves the condensation of 4-fluorobenzaldehyde and 3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions. The yield of the product can be improved by using a catalyst such as piperidine or pyridine.

Scientific Research Applications

5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antimicrobial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

Product Name

5-(4-Fluoro-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Molecular Formula

C15H10FNO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10FNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h1-8H,9H2/b13-8+

InChI Key

DPPHFGGCQZJXBI-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S

SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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